Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxy-8-methoxyquinoline with piperidine, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative with similar biological activities.
8-Methoxyquinoline: Another quinoline derivative with potential therapeutic applications.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.
Uniqueness
Methyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H22N2O5 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[1-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H22N2O5/c1-25-15-5-3-4-13-17(15)20-11-14(18(13)23)19(24)21-8-6-12(7-9-21)10-16(22)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,20,23) |
InChI Key |
PZWANZNKDROIQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCC(CC3)CC(=O)OC |
Origin of Product |
United States |
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